

MCPD dioleate formation mechanism in edible oils

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Compound of Interest

Compound Name: MCPD dioleate

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Core Formation Mechanisms of MCPD Esters

The formation of 3-MCPD esters, including **MCPD dioleate**, is a complex process that primarily occurs during the deodorization step of edible oil refining, which involves high temperatures (typically $>200^{\circ}\text{C}$) and low moisture conditions[1][2][3][4]. The fundamental requirements for the reaction are the presence of acylglycerol precursors and a source of chlorine[5].

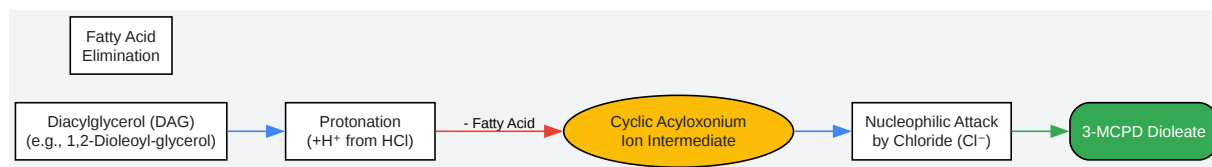
1.1 Precursors

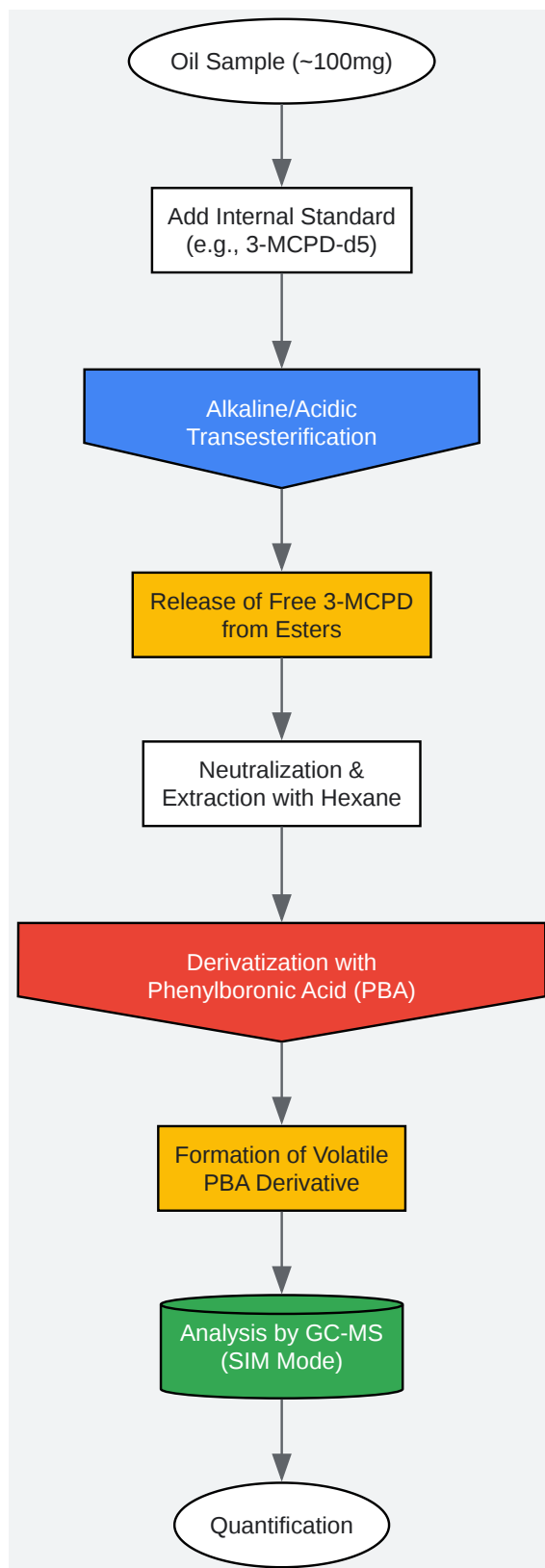
- Acylglycerols:** While triacylglycerols (TAGs) are the main component of oils, partial acylglycerols, such as diacylglycerols (DAGs) and monoacylglycerols (MAGs), are considered more potent precursors to MCPD esters. Palm oil, for instance, naturally has a higher DAG content (6-10%) compared to other vegetable oils (1-3%), which may contribute to the higher levels of MCPD esters found within it. Studies have shown that 3-MCPD esters form approximately 2-5 times faster from DAGs than from MAGs.
- Chlorine Source:** Both inorganic (e.g., chloride ions from salts) and organic chlorine compounds can act as chlorine donors. During deodorization, organochlorines present in the oil can thermally degrade to produce hydrogen chloride (HCl) gas, which is a key reactive compound in the formation of MCPD esters.

1.2 Proposed Chemical Pathways

Several mechanisms have been proposed for the formation of 3-MCPD esters from acylglycerols. The most widely supported pathways involve an acyloxonium ion intermediate.

- **Acyloxonium Ion Pathway:** This is considered the predominant mechanism. The reaction is initiated by the protonation of a fatty acid ester group on a TAG or DAG molecule by a proton donor like HCl. This is followed by the elimination of a fatty acid, leading to the formation of a cyclic acyloxonium ion intermediate. A subsequent nucleophilic attack by a chloride ion (Cl^-) on one of the glycerol backbone's primary carbons (sn-1 or sn-3) opens the ring and forms the 3-MCPD diester. This pathway favors the formation of the ester at the sn-1(3) position.
- **Free Radical-Mediated Pathway:** Another proposed mechanism involves free radicals. This pathway suggests the formation of five or six-membered cyclic acyloxonium free radicals (CAFR) from monoacylglycerols, which then react to form MCPD esters. The ability of antioxidants to mitigate the formation of MCPD esters lends support to this free radical mechanism.
- **Direct Nucleophilic Substitution:** Earlier theories suggested a direct nucleophilic substitution by a chloride anion at a glycerol carbon, replacing either a hydroxyl group (on MAGs/DAGs) or an ester group (on TAGs). However, these pathways are considered less likely than the acyloxonium ion mechanism.
- **Role of Glycidyl Esters (GE):** Glycidyl esters are another class of process contaminants formed at high temperatures, often from the same DAG and MAG precursors. GEs can be converted into 3-MCPD esters through a ring-opening reaction upon attack by a chloride ion.





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